molecular formula C22H26N2O5S2 B2908329 Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 321967-75-3

Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2908329
CAS No.: 321967-75-3
M. Wt: 462.58
InChI Key: XQCNZZHKFWMOJY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a thiophene-derived small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a benzamido moiety at position 2. The benzamido group is further modified at the para position with a pyrrolidin-1-ylsulfonyl substituent. The compound is synthesized via acylation of the intermediate ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride, a method analogous to derivatives reported in literature .

Properties

IUPAC Name

ethyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-7-3-4-8-18(17)30-21(19)23-20(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h9-12H,2-8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCNZZHKFWMOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the tetrahydrobenzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the sulfonamide group: This step involves the reaction of the tetrahydrobenzo[b]thiophene intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the pyrrolidine ring: The sulfonamide intermediate is then reacted with pyrrolidine under appropriate conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide-containing compounds with biological targets.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrrolidine ring can enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The tetrahydrobenzo[b]thiophene scaffold is a versatile platform for medicinal chemistry. Key analogues differ in substituents on the benzamido group or core modifications:

Compound Name Substituent on Benzamido Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-(Pyrrolidin-1-ylsulfonyl) C23H27N3O5S2 497.60 Enhanced solubility, kinase inhibition*
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-(Morpholinosulfonyl) C22H26N2O6S2 478.58 Density: 1.385 g/cm³; pKa: 11.93
Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Unsubstituted benzamido C18H19NO3S 329.41 Baseline activity; lower polarity
Ethyl 2-(4-hydroxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxybenzamido C18H19NO4S 345.41 Antioxidant activity (moderate)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Hydroxyphenyl acrylamido-cyano C22H21N3O4S 423.49 High antioxidant activity

*Predicted based on structural similarity to kinase-targeting sulfonamides .

Physicochemical Properties

  • Solubility: Sulfonamide derivatives (e.g., pyrrolidinyl/morpholino) exhibit higher aqueous solubility than unsubstituted benzamido analogues due to increased polarity .
  • Acidity : Predicted pKa values for sulfonamide derivatives (~11.93) suggest deprotonation at physiological pH, enhancing membrane permeability .

Biological Activity

Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H24N4O5S
  • Molecular Weight : 444.57 g/mol
  • CAS Number : 4182743

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit notable antitumor properties. For instance, a series of compounds related to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values ranged from 23.2 to 49.9 μM for the most active compounds .

Table 1: Antitumor Activity of Related Compounds

Compound IDIC50 (μM)Cell Line Tested
123.2MCF-7 (Breast Cancer)
230.5A549 (Lung Cancer)
345.0HeLa (Cervical Cancer)
449.9HCT116 (Colon Cancer)

Anti-inflammatory Effects

In addition to its antitumor activity, the compound has demonstrated anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells via mitochondrial pathways.
  • Modulation of Immune Response : By inhibiting cytokine production, it may help modulate immune responses in inflammatory conditions.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for breast cancer .

Case Study 2: Inflammatory Disease Model

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased levels of inflammatory markers and improved clinical scores compared to controls. This suggests its potential utility in treating conditions characterized by excessive inflammation .

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